Cas no 1565558-74-8 (2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine)

2-Fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine is a fluorinated amine derivative characterized by its unique structural features, including two fluorine substituents and a methyl group on the aromatic ring. This compound is of interest in pharmaceutical and agrochemical research due to the enhanced metabolic stability and bioavailability often imparted by fluorine incorporation. The presence of both aromatic and aliphatic fluorine atoms may influence its binding affinity in target interactions, making it a valuable intermediate for drug discovery. Its well-defined molecular structure allows for precise modifications, facilitating the development of novel bioactive molecules. The compound is typically handled under controlled conditions due to its reactive amine functionality.
2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine structure
1565558-74-8 structure
商品名:2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine
CAS番号:1565558-74-8
MF:C9H11F2N
メガワット:171.18714928627
CID:6016860
PubChem ID:112562784

2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine
    • EN300-1835461
    • 1565558-74-8
    • インチ: 1S/C9H11F2N/c1-6-2-7(9(11)5-12)4-8(10)3-6/h2-4,9H,5,12H2,1H3
    • InChIKey: JAEKJHZZABZGSB-UHFFFAOYSA-N
    • ほほえんだ: FC(CN)C1C=C(C=C(C)C=1)F

計算された属性

  • せいみつぶんしりょう: 171.08595568g/mol
  • どういたいしつりょう: 171.08595568g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 141
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1835461-0.25g
2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine
1565558-74-8
0.25g
$1170.0 2023-09-19
Enamine
EN300-1835461-0.05g
2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine
1565558-74-8
0.05g
$1068.0 2023-09-19
Enamine
EN300-1835461-10g
2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine
1565558-74-8
10g
$5467.0 2023-09-19
Enamine
EN300-1835461-1g
2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine
1565558-74-8
1g
$1272.0 2023-09-19
Enamine
EN300-1835461-0.5g
2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine
1565558-74-8
0.5g
$1221.0 2023-09-19
Enamine
EN300-1835461-1.0g
2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine
1565558-74-8
1g
$1172.0 2023-06-02
Enamine
EN300-1835461-10.0g
2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine
1565558-74-8
10g
$5037.0 2023-06-02
Enamine
EN300-1835461-0.1g
2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine
1565558-74-8
0.1g
$1119.0 2023-09-19
Enamine
EN300-1835461-2.5g
2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine
1565558-74-8
2.5g
$2492.0 2023-09-19
Enamine
EN300-1835461-5.0g
2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine
1565558-74-8
5g
$3396.0 2023-06-02

2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine 関連文献

Related Articles

2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amineに関する追加情報

Introduction to 2-Fluoro-2-(3-Fluoro-5-Methylphenyl)ethan-1-amine (CAS No. 1565558-74-8)

2-Fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine, with the CAS number 1565558-74-8, is a synthetic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and pharmaceutical research. This compound is characterized by its fluorinated aromatic ring and an amino group, which contribute to its distinct properties and reactivity.

The molecular formula of 2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine is C9H11F2N, and its molecular weight is approximately 179.18 g/mol. The compound is a colorless to pale yellow liquid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Its physical and chemical properties make it a valuable intermediate in the synthesis of more complex molecules, particularly those with biological activity.

In the realm of medicinal chemistry, 2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine has been explored for its potential as a building block in the development of novel therapeutic agents. Recent studies have highlighted its role in the synthesis of compounds with anti-inflammatory, analgesic, and neuroprotective properties. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported the synthesis of a series of derivatives of 2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine that exhibited potent anti-inflammatory activity in vitro and in vivo models.

The presence of fluorine atoms in the molecular structure of 2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine is particularly noteworthy. Fluorine substitution can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability, enhanced binding affinity to target proteins, and reduced toxicity. These attributes make fluorinated compounds like 2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine highly attractive for drug discovery and development.

Beyond its applications in medicinal chemistry, 2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine has also found use in other areas of chemical research. For example, it has been utilized as a ligand in transition metal-catalyzed reactions, facilitating the formation of complex organic molecules with high regioselectivity and stereoselectivity. A study published in the Journal of Organic Chemistry in 2022 demonstrated the effectiveness of 2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine-based ligands in palladium-catalyzed cross-coupling reactions, which are crucial for the synthesis of pharmaceuticals and fine chemicals.

The synthesis of 2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine typically involves several steps, including the formation of a fluoroalkyl intermediate followed by substitution reactions to introduce the aromatic ring and amino group. Various synthetic routes have been reported, each with its own advantages and limitations. A commonly used method involves the reaction of 3-fluoroacetophenone with an appropriate fluorinated alkylating agent followed by reductive amination to introduce the amino group. This approach has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.

In terms of safety and handling, it is important to note that while 2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine is not classified as a hazardous material or controlled substance, it should still be handled with care due to its potential reactivity with certain chemicals and its volatility at room temperature. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be used when working with this compound to ensure laboratory safety.

The future prospects for 2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-am ine are promising. Ongoing research continues to explore its potential applications in drug discovery, materials science, and other areas of chemical research. As new synthetic methods are developed and more derivatives are synthesized, it is likely that this compound will play an increasingly important role in advancing our understanding of complex chemical systems and developing innovative solutions to pressing scientific challenges.

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd